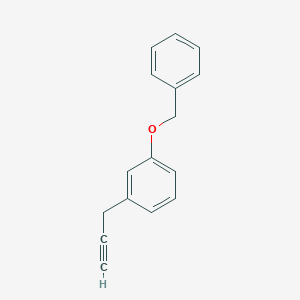

1-Benzyloxy-3-prop-2-ynyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxy-3-prop-2-ynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-7-14-10-6-11-16(12-14)17-13-15-8-4-3-5-9-15/h1,3-6,8-12H,7,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXWXQRWUFPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyloxy 3 Prop 2 Ynyl Benzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 1-benzyloxy-3-prop-2-ynyl-benzene identifies two primary disconnection points at the ether linkages. This leads to two main synthetic routes depending on the order of bond formation.

The principal precursors for the synthesis of this compound are derived from resorcinol (B1680541) (1,3-dihydroxybenzene). The two main synthetic pathways involve either the initial propargylation of resorcinol followed by benzylation, or the initial benzylation followed by propargylation.

Route A: This pathway begins with the mono-propargylation of resorcinol to yield 3-(prop-2-yn-1-yloxy)phenol (B2961776). Subsequent benzylation of the remaining phenolic hydroxyl group affords the target molecule.

Route B: Alternatively, the synthesis can commence with the mono-benzylation of resorcinol to produce 3-(benzyloxy)phenol (B189647). The final step is the propargylation of this intermediate to form this compound.

The key synthons in these approaches are the phenoxide ions generated from the phenolic precursors, which act as nucleophiles, and the electrophilic benzyl (B1604629) and propargyl halides.

The use of protecting groups is crucial in directing the regioselectivity of the alkylation reactions, particularly when starting from resorcinol. Without a protecting group, the reaction of resorcinol with an alkylating agent can lead to a mixture of mono- and di-alkylated products, as well as O- and C-alkylated byproducts.

In the context of synthesizing this compound, one of the hydroxyl groups of resorcinol can be selectively protected to ensure that the subsequent alkylation occurs at the desired position. For instance, mono-O-benzylation of resorcinol effectively protects one hydroxyl group while leaving the other available for propargylation. nih.gov This strategy is instrumental in achieving a high yield of the desired product. nih.gov

Direct Alkylation and Etherification Approaches

The core of the synthesis lies in the Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an organohalide.

The introduction of the propargyl group is typically achieved through the O-alkylation of a phenolic precursor with propargyl bromide. This reaction is generally carried out in the presence of a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion.

A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives involves the reaction of a phenol with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone (B3395972). plos.org The reaction mixture is typically heated to reflux to drive the reaction to completion. plos.org The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. plos.org

Prior Benzylation: Starting with the benzylation of a protected resorcinol derivative can be advantageous. For example, mono-O-benzylated resorcinol can be prepared and then subjected to propargylation. nih.gov This approach allows for a clean reaction at the remaining free hydroxyl group. nih.gov

Subsequent Benzylation: Alternatively, a phenolic precursor can first be propargylated. The resulting propargyl ether can then undergo benzylation.

The choice between these strategies often depends on the relative reactivity of the intermediates and the ease of purification at each stage.

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and the use of any additives.

Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the reaction. Common solvents for Williamson ether synthesis include acetone, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). plos.orgnih.gov In some cases, THF has been shown to provide better conversion and product formation compared to DMF, where decomposition was observed. nih.gov

Base: A variety of bases can be employed to deprotonate the phenolic hydroxyl group. These range from weaker bases like potassium carbonate (K2CO3) to stronger bases such as sodium hydride (NaH). plos.orgnih.gov The strength of the base can affect the reaction rate and the potential for side reactions. For instance, the use of NaH has been reported to give superior conversion in certain O-alkylation reactions. nih.gov

Temperature: The reaction temperature is another critical factor. While some reactions can proceed at room temperature, others may require heating to reflux to achieve a reasonable reaction rate. plos.org For example, refluxing at 80°C in acetone is a common condition for the propargylation of phenols. plos.org

Additives: In some instances, additives may be used to enhance the reaction. However, for the synthesis of simple ethers like this compound, the reaction is often carried out without the need for special additives.

The table below summarizes typical conditions for the O-alkylation of phenolic precursors.

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield |

| Phenol derivative | Propargyl bromide | K2CO3 | Acetone | 80°C (reflux) | 53-85% plos.org |

| Phenol derivative | Propargyl bromide | LiH | THF | Room Temperature | - |

| Neu5Ac derivative | Propargyl bromide | NaH | THF | Ice to Room Temp | 50% nih.gov |

| Neu5Ac derivative | Propargyl bromide | NaH | DMF | Ice to Room Temp | Trace nih.gov |

Cross-Coupling Strategies

Cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, and the preparation of this compound is no exception. These strategies typically involve the formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst.

Palladium-Catalyzed Approaches (e.g., Sonogashira Coupling with Halogenated Benzene (B151609) Derivatives)

The Sonogashira coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is highly relevant for the synthesis of this compound.

The general strategy involves the reaction of a halogenated benzene derivative, which already contains the benzyloxy group, with a propargyl-containing reagent. A typical pathway would start with a dihalobenzene, such as 1-bromo-3-iodobenzene. The greater reactivity of the carbon-iodine bond allows for a selective Sonogashira coupling with a terminal alkyne. The remaining bromine can then be used in subsequent transformations.

Key Components of Sonogashira Coupling:

Palladium Catalyst: A source of palladium(0), such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine (B1218219) ligand.

Copper(I) Co-catalyst: Typically a copper(I) salt like CuI, which facilitates the reaction.

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide produced.

Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. scielo.org.mx

A plausible synthetic route would be the Sonogashira coupling of 1-bromo-3-(benzyloxy)benzene or 1-iodo-3-(benzyloxy)benzene with propyne (B1212725) or a protected version like trimethylsilylacetylene. The reaction between an aryl halide and a terminal alkyne is a fundamental method for creating sp²-sp carbon bonds. researchgate.net Research has shown that solvents can play a crucial role, with DMSO being found to significantly accelerate Sonogashira couplings, often allowing reactions to proceed to completion at moderate temperatures within an hour. scielo.org.mx

Table 1: Example of Sonogashira Coupling Conditions

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1-Iodo-3-(benzyloxy)benzene | Propyne | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF | This compound |

Coupling with Benzyl Halides or Propargyl Derivatives

An alternative and very common strategy for forming the ether linkage in this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. Two primary variations of this approach are feasible for the target molecule:

Reaction of a propargylated phenol with a benzyl halide: This involves deprotonating 3-(prop-2-yn-1-yloxy)phenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from benzyl bromide or benzyl chloride.

Reaction of a benzylated phenol with a propargyl halide: In this more direct route, 3-(benzyloxy)phenol is treated with a base like potassium carbonate (K₂CO₃) to form the phenoxide, which then reacts with propargyl bromide. plos.orgnih.gov

A convenient and efficient method for the synthesis of various (prop-2-ynyloxy)benzene derivatives involves reacting substituted phenols with propargyl bromide in the presence of K₂CO₃ in acetone. plos.orgnih.gov This approach has been shown to produce good yields (53-85%). nih.gov The use of an aprotic polar solvent like acetone favors the SN2 reaction mechanism. plos.org For instance, the synthesis of 1-(benzyloxy)-3-ethynylbenzene (B163511) has been reported with a 70% yield by reacting 3-ethynylphenol (B81329) with benzyl bromide in refluxing acetone, using K₂CO₃ as the base and potassium iodide (KI) as a catalyst. chemicalbook.com

Recent advancements have also explored copper-catalyzed enantioconvergent cross-coupling reactions of propargyl halides with other reagents, highlighting the versatility of these building blocks in modern organic synthesis. sustech.edu.cn

Novel Synthetic Approaches and Emerging Methodologies

The field of organic synthesis is continuously evolving, with a strong emphasis on developing more efficient, selective, and environmentally friendly methods.

Green Chemistry Principles in Synthesis (e.g., Aqueous Micellar Media)

Green chemistry aims to reduce the environmental impact of chemical processes. One approach is the use of alternative reaction media. The synthesis of ether compounds like 1-(prop-2-ynyloxy)benzene has been successfully carried out using a multi-site phase-transfer catalyst combined with ultrasonication in a biphasic aqueous-organic system. iosrphr.org This sonocatalysis method can significantly enhance reaction rates—in some cases up to seven times faster than without ultrasound—while potentially reducing the need for harsh organic solvents. iosrphr.org The use of water as a solvent and the enhancement of reaction efficiency align well with the principles of green chemistry.

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are critical for the efficient synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position.

Regioselectivity: In the context of this compound, regioselectivity is crucial when starting with a benzene ring that has multiple potential reaction sites. For example, if one were to start with 3,5-dihydroxybromobenzene, a selective mono-etherification or mono-coupling would be necessary, often requiring the use of protecting groups to achieve the desired 1,3-substitution pattern.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both a halide and a hydroxyl group (like 3-bromophenol), one must choose conditions that favor either etherification of the hydroxyl group or a cross-coupling reaction at the carbon-bromine bond. Cobalt-catalyzed reactions have shown high chemoselectivity in the reductive coupling of tertiary alkyl halides, including propargyl derivatives, without affecting other functional groups. acs.org Similarly, palladium-catalyzed reactions can be tuned to selectively activate specific C-H or C-X bonds, allowing for precise construction of the target molecule. nih.gov

Reactivity and Chemical Transformations of 1 Benzyloxy 3 Prop 2 Ynyl Benzene

Reactions Involving the Terminal Alkyne Moiety

The prop-2-ynyl group is the primary site of reactivity in the molecule, undergoing functionalization, oxidation, and reduction.

The carbon-carbon triple bond can be elaborated through various addition and coupling reactions, significantly enhancing the structural diversity of molecules derived from 1-Benzyloxy-3-prop-2-ynyl-benzene.

The addition of water across the alkyne triple bond, known as hydration, can be achieved with distinct regioselectivity depending on the reaction conditions, yielding either a ketone or an aldehyde.

Acid-Catalyzed Hydration (Markovnikov Addition): In the presence of a strong acid like sulfuric acid and a mercury(II) salt catalyst, water adds across the triple bond of this compound according to Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. This process yields a methyl ketone, specifically 1-(3-(benzyloxy)phenyl)propan-2-one.

Hydroboration-Oxidation (Anti-Markovnikov Addition): A two-step procedure involving the addition of a borane reagent (such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane, 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution results in the anti-Markovnikov addition of water. This sequence converts the terminal alkyne into an aldehyde. For this compound, the product is 3-(3-(benzyloxy)phenyl)propanal. The use of bulky borane reagents is crucial to prevent a second hydroboration of the intermediate alkenylborane.

| Reaction Type | Key Reagents | Regioselectivity | Product from this compound |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | Markovnikov | 1-(3-(benzyloxy)phenyl)propan-2-one (a methyl ketone) |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | 3-(3-(benzyloxy)phenyl)propanal (an aldehyde) |

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably with azides to form stable 1,2,3-triazole rings.

Huisgen 1,3-Dipolar Cycloaddition: The thermal reaction between an alkyne and an azide (B81097), first described by Rolf Huisgen, is a classic example of a 1,3-dipolar cycloaddition. However, this reaction often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers of the triazole product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A significant advancement in this area is the copper(I)-catalyzed version of the Huisgen cycloaddition, which is the cornerstone of "click chemistry". This reaction is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous solvents), and is remarkably regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction of this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst would form a 1-(substituent)-4-((3-(benzyloxy)phenyl)methyl)-1H-1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, ruthenium catalysts promote the formation of the 1,5-disubstituted triazole regioisomer. This provides a complementary method for accessing the alternative triazole product.

| Reaction | Catalyst | Product Regioisomer | Conditions |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | High temperature |

| CuAAC ("Click Chemistry") | Copper(I) | 1,4-disubstituted | Mild, often room temperature |

| RuAAC | Ruthenium | 1,5-disubstituted | Varies with catalyst |

Transition metals, particularly palladium and gold, catalyze a variety of transformations at the alkyne moiety.

Carbopalladation: This reaction involves the addition of an organopalladium species across the triple bond. For terminal alkynes like this compound, the reaction can proceed via either syn- or anti-carbopalladation, depending on the specific reagents and conditions, leading to stereochemically defined vinylpalladium intermediates that can be trapped by various coupling partners.

Cyclotrimerization: In the presence of certain transition metal catalysts, such as those based on nickel or titanium, terminal alkynes can undergo a [2+2+2] cycloaddition with two other alkyne molecules. The cyclotrimerization of this compound would produce a mixture of 1,2,4- and 1,3,5-trisubstituted benzene (B151609) derivatives.

Gold(III)-Catalyzed Transformations: Gold complexes, particularly Au(III) species, are potent Lewis acids that activate the alkyne toward nucleophilic attack. Gold(III) catalysts can efficiently mediate hydration reactions, similar to the mercury-catalyzed process, to form methyl ketones. They can also catalyze other hydrofunctionalization reactions, such as the addition of alcohols.

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in an addition reaction. The reaction with one equivalent of a halogen typically yields a dihaloalkene. The stereochemistry of the addition can be either syn or anti, leading to a mixture of (E)- and (Z)-isomers. With two equivalents of the halogen, a tetrahaloalkane is formed. For this compound, reaction with one equivalent of Br₂ would yield 1-(benzyloxy)-3-(1,2-dibromoprop-2-en-1-yl)benzene.

The alkyne group can be either cleaved through oxidation or reduced to an alkene or alkane.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the triple bond entirely. libretexts.orgopenochem.org Oxidative cleavage of a terminal alkyne like this compound results in the formation of a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. libretexts.orgjove.com The product would be (3-(benzyloxy)phenyl)acetic acid.

Reduction: The alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reagents used. organicchemistrytutor.com

Reduction to a cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of two hydrogen atoms across the triple bond, yielding the corresponding cis-alkene. libretexts.orgpearson.com This would produce (Z)-1-(allyloxy)-3-(benzyloxy)benzene.

Reduction to a trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, proceeds via a radical anion intermediate and results in the anti-addition of hydrogen, selectively forming the trans-alkene. jove.commasterorganicchemistry.com This reaction on the target molecule would yield (E)-1-(allyloxy)-3-(benzyloxy)benzene. It is important to note that the acidic proton of terminal alkynes can be deprotonated by the sodium amide formed in the reaction; adding a proton source like ammonium sulfate can mitigate this side reaction. jove.com

Reduction to an Alkane: Complete reduction of the triple bond to a single bond can be achieved through catalytic hydrogenation with catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.orglibretexts.org This converts this compound into 1-(benzyloxy)-3-propylbenzene.

| Reagents | Product Type | Stereochemistry | Specific Product |

|---|---|---|---|

| H₂, Lindlar's Catalyst | Alkene | cis (Z) | (Z)-1-(allyloxy)-3-(benzyloxy)benzene |

| Na or Li, liquid NH₃ | Alkene | trans (E) | (E)-1-(allyloxy)-3-(benzyloxy)benzene |

| H₂, Pd/C or Pt/C | Alkane | N/A | 1-(benzyloxy)-3-propylbenzene |

Functionalization Reactions of Alkynes

Reactions Involving the Benzyloxy Moiety

The benzyloxy group (-O-CH₂-Ph) offers several sites for chemical transformation, primarily at the benzylic C-H bonds and the ether C-O linkage.

The hydrogen atoms on the methylene (B1212753) bridge of the benzyloxy group (the benzylic protons) are susceptible to deprotonation and functionalization due to their position adjacent to both an oxygen atom and a phenyl ring.

Deprotonation: The acidity of these benzylic protons allows for their removal by strong bases, such as organolithium reagents. The kinetic study of the α-lithiation of similar benzyl (B1604629) ethers with n-butyllithium (nBuLi) indicates a complex mechanism. The reaction is not straightforwardly dependent on the concentration of the organolithium compound, which is a consequence of the different reactivities of various nBuLi aggregates in solution. semanticscholar.orgnih.gov A proposed dimer-based mechanism suggests that a pre-complexation step, where the ether's oxygen atom coordinates to the lithium cation, is a key process. semanticscholar.orgnih.gov This α-lithiation generates a carbanion that can be trapped by various electrophiles, enabling the synthesis of more complex structures.

C-H Functionalization: Direct functionalization of the benzylic C-H bond is a powerful tool in organic synthesis. Oxidation of benzylic methylene groups to the corresponding carbonyls is a fundamental transformation. mdpi.com While specific studies on this compound are limited, general methods using various catalysts and oxidants are applicable. mdpi.com Furthermore, rhodium-catalyzed reactions have been employed for the enantioselective intermolecular functionalization of benzylic sp³ C-H bonds, demonstrating the potential for introducing new functional groups with stereocontrol. nih.govnih.gov

| Transformation Type | Reagents/Catalysts | Product Type | Notes |

|---|---|---|---|

| Deprotonation (α-lithiation) | n-Butyllithium (nBuLi) | α-lithiated benzyl ether | Generates a nucleophilic carbanion for subsequent reaction with electrophiles. semanticscholar.orgnih.gov |

| Oxidation | Metal catalysts (e.g., Cu, Co) with oxidants (e.g., TBHP) | Aryl Esters/Ketones | Converts the benzylic CH₂ group into a carbonyl group. mdpi.com |

| C-H Insertion | Rhodium(II) carbenes | Functionalized benzylic position | Allows for the formation of new C-C or C-heteroatom bonds with high selectivity. nih.govnih.gov |

The benzyl ether group is widely used as a protecting group for hydroxyls in organic synthesis because it is stable under many conditions but can be removed when needed. acs.org Its cleavage unmasks the phenol (B47542) for subsequent reactions. The presence of the propargyl group requires careful selection of deprotection methods to avoid unwanted side reactions with the alkyne.

Common methods for benzyl ether cleavage include:

Catalytic Hydrogenolysis: This is a standard method, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.orgorganic-chemistry.org However, these conditions would also reduce the alkyne triple bond, making this method unsuitable for selectively deprotecting this compound while preserving the propargyl group.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers. acs.orgorganic-chemistry.org A visible-light-mediated debenzylation using DDQ has been shown to be compatible with alkynes, offering a selective method for cleavage without affecting the triple bond. acs.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect cleavage. A method using a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been reported for the mild and selective deprotection of benzyl ethers in the presence of sensitive functional groups, including alkynes. organic-chemistry.org

| Method | Reagents | Compatibility with Alkyne | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | No (reduces alkyne) | organic-chemistry.orgorganic-chemistry.org |

| Oxidative Cleavage | DDQ, visible light | Yes | acs.org |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ | Yes | organic-chemistry.org |

| Strong Acid Cleavage | e.g., Triflic acid | Yes (generally) | chemicalforums.com |

The spatial arrangement of the benzyloxy group relative to the aromatic ring can facilitate intramolecular reactions.

Photocycloaddition: In related systems, such as 3-benzyloxyprop-1-enes, the benzyloxy group directs intramolecular meta photocycloaddition. rsc.org This reaction involves the photochemical excitation of the benzene ring, followed by cycloaddition to the tethered unsaturated group (an alkene in the model system). The presence of substituents on the benzyloxy portion can influence the reaction's efficiency and the isomeric ratio of the resulting polycyclic adducts. rsc.org While not specifically documented for the alkyne-containing title compound, similar reactivity could be anticipated.

chemicalforums.comchemicalforums.com-Sigmatropic Rearrangement: A more directly relevant transformation is the thermal rearrangement of benzyl alkynyl ethers. Studies on related structures have shown that benzyl alkynyl ethers undergo a chemicalforums.comchemicalforums.com-sigmatropic rearrangement (a type of Claisen rearrangement) followed by an intramolecular ketene trapping to yield indanone derivatives upon heating. nih.gov This process highlights a powerful method for constructing fused ring systems directed by the initial ether linkage.

Reactions Involving the Aromatic Core

The reactivity of the central benzene ring is governed by the electronic properties of the attached benzyloxy and propargyl substituents.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu The rate and regioselectivity of the reaction are controlled by the existing substituents on the ring. pressbooks.publibretexts.org

Benzyloxy Group (-OCH₂Ph): This group is classified as an activating group and an ortho, para-director. masterorganicchemistry.comlibretexts.org The oxygen atom, directly attached to the ring, can donate a lone pair of electrons through resonance. This effect increases the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions, making the ring more nucleophilic and speeding up the EAS reaction compared to benzene. libretexts.orgmasterorganicchemistry.comlibretexts.org This resonance donation strongly outweighs the inductive electron-withdrawing effect of the oxygen's electronegativity.

Propargyl Group (-CH₂C≡CH): This is an alkyl group, which is generally considered weakly activating and ortho, para-directing through an inductive effect.

Combined Effect: In this compound, the powerful activating and ortho, para-directing effect of the benzyloxy group at position 1 dominates. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the benzyloxy group. The available positions are C2, C4, and C6. The C2 and C6 positions are ortho to the benzyloxy group, while the C4 position is para. The C3 position is already occupied by the propargyl group. Steric hindrance from the existing substituents may influence the ratio of ortho to para products, often favoring the less hindered para position.

| Position | Relation to Benzyloxy (C1) | Relation to Propargyl (C3) | Predicted Reactivity in EAS |

|---|---|---|---|

| C2 | ortho | ortho | Activated, sterically hindered |

| C4 | para | meta | Activated, likely major product |

| C5 | meta | ortho | Deactivated relative to o,p positions |

| C6 | ortho | meta | Activated, less hindered than C2 |

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from EAS and has stringent requirements. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, positioned ortho or para to a suitable leaving group (typically a halide). wikipedia.orglibretexts.org

The electron-withdrawing group is necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. wikipedia.orgresearchgate.net

In this compound, the substituents (benzyloxy and propargyl) are electron-donating or weakly activating. The ring is electron-rich, not electron-poor. Furthermore, it lacks a suitable leaving group in its native form. Consequently, this compound is not activated for and will not undergo nucleophilic aromatic substitution under standard SNAr conditions. libretexts.orgresearchgate.net For such a reaction to be feasible, the ring would first need to be functionalized with both a good leaving group and powerful electron-withdrawing groups at the appropriate positions.

Benzannulation and Annulation Strategies

Benzannulation and annulation reactions are powerful synthetic strategies for the construction of polycyclic aromatic and heterocyclic systems. While specific studies focusing solely on this compound in these transformations are not extensively documented, the reactivity of analogous aryl propargyl ethers and related alkynyl systems provides significant insight into its potential applications in this domain. These reactions typically involve the formation of a new benzene or other carbocyclic or heterocyclic ring fused to the existing benzene ring of the substrate.

Annulation strategies often employ transition metal catalysis to facilitate the cyclization of the propargyl group with a suitable reaction partner. For instance, palladium and copper co-catalyzed reactions of substrates containing both allyl and alkynyl functionalities can lead to the formation of a new benzene ring, resulting in a carbazole core. In a related context, a one-pot arylative benzannulation of 2-carbonyl-3-propargyl indoles with boronic acids, proceeding through sequential palladium and triflic acid catalysis, has been shown to produce arylated carbazoles. This process involves the difunctionalization of the alkyne leading to the construction of the new aromatic ring.

Furthermore, benzannulation can be achieved through reactions that involve the cyclization of vinylketenes with ynolates, which generate highly substituted resorcinol (B1680541) monosilyl ethers after a 6π-electrocyclization and a subsequent silyl group shift. While not a direct transformation of an aryl propargyl ether, this methodology showcases a powerful approach to constructing benzene rings from acyclic precursors containing alkynes. Another notable strategy involves the Michael-aldol reaction of β-keto sulfones with enones, followed by condensation with an amine and subsequent elimination to furnish substituted aryl amines, demonstrating a versatile benzannulation protocol.

These examples, while not directly employing this compound, illustrate the potential of its terminal alkyne to participate in the construction of new aromatic rings, suggesting its utility as a building block in the synthesis of complex polycyclic aromatic compounds.

Intramolecular Cyclization and Cascade Reactions

The propargyl group in this compound is predisposed to participate in a variety of intramolecular cyclization and cascade reactions, leading to the formation of diverse fused-ring systems. These transformations are often mediated by transition metal catalysts and can proceed with high efficiency and selectivity.

The synthesis of fused heterocyclic systems from aryl propargyl ethers and their nitrogen and sulfur analogs is a well-established area of research. These reactions provide efficient routes to valuable scaffolds found in natural products and pharmaceuticals.

Benzofurans: Gold(I)-NHC (N-heterocyclic carbene) catalyzed migratory cyclization of 2-alkynylaryl benzyl ethers provides an efficient route to 2,3-disubstituted benzofurans. morressier.comrsc.org This transformation proceeds through an intramolecular carboalkoxylation reaction. Similarly, gold(I)-catalyzed cyclization of tetrahydropyranyl (THP) ethers of o-alkynylphenols also yields benzofurans. Palladium catalysis has also been employed for the synthesis of 2-substituted benzofuran (B130515) derivatives from the intermolecular coupling of 3-substituted propargylic carbonates with phenols.

Dihydrothiophenes: While direct synthesis from this compound is not reported, related radical cascade cyclizations can produce dihydrothiophenes. For example, a radical cascade triggered by the addition of a thiyl radical to a diene system can lead to the formation of bicyclic dihydrothiophenes. This suggests that with an appropriate sulfur-containing precursor derived from this compound, the formation of a fused dihydrothiophene ring could be envisioned.

Indoles: Rhodium(I)-catalyzed reactions of N-propargylanilines, which are nitrogen analogs of aryl propargyl ethers, provide a mild and facile route to 2-substituted and 2,3-disubstituted indoles. acs.org The reaction is proposed to proceed through an amino-Claisen rearrangement to form an o-allenylaniline intermediate, which then undergoes cyclization.

Carbazoles: The synthesis of carbazoles can be achieved through various catalytic methods. For instance, a Pd/Cu-cocatalyzed one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes affords carbazoles through a sequence of coupling, isomerization, and cyclization. acs.orgnih.gov Copper-catalyzed synthesis of benzocarbazoles has also been reported from the reaction of 2-(2-bromophenyl)-1H-indoles and ketones. nih.gov Ruthenium-catalyzed cascade annulations of indoles with propargyl alcohols also provide access to diverse carbazole structures.

The following table summarizes representative examples of the formation of fused-ring systems from aryl propargyl ether analogs and related compounds.

| Fused-Ring System | Substrate Type | Catalyst/Reagent | Key Transformation | Ref |

|---|---|---|---|---|

| Benzofuran | 2-Alkynylaryl benzyl ether | Gold(I)-NHC | Migratory cyclization | morressier.comrsc.org |

| Benzofuran | 3-Substituted propargylic carbonate and phenol | Palladium | Intermolecular coupling and cyclization | |

| Indole | N-Propargylaniline | Rhodium(I) | Amino-Claisen rearrangement and cyclization | acs.org |

| Carbazole | 2-Allyl-3-iodo-1-tosyl-1H-indole and terminal alkyne | Pd/Cu | Coupling, isomerization, and cyclization | acs.orgnih.gov |

The control of regio- and stereoselectivity is a critical aspect of intramolecular cyclization reactions. In the context of aryl propargyl ethers and their analogs, the nature of the catalyst, ligands, and substrate substituents can significantly influence the outcome of the reaction.

Regioselectivity: In gold-catalyzed cyclizations, the regioselectivity can often be controlled by the choice of ligand and reaction conditions. For example, the gold(I)-catalyzed oxidative rearrangement of propargyl alcohols can selectively produce 1,3-diketones, avoiding the formation of other potential products. The regioselectivity of cycloaddition reactions involving aryl propargyl ethers can also be directed by the steric and electronic properties of the substrates and the ancillary ligands on the gold catalyst. Bifunctional phosphine (B1218219) ligands in gold catalysis have been shown to enable highly regioselective deprotonation of in situ generated gold carbenes, leading to the formation of specific cyclopentadienyl ester isomers.

Stereoselectivity: The stereochemical outcome of cyclization reactions is particularly important when chiral substrates are used or when new stereocenters are generated. Gold(I)-catalyzed cycloisomerization of enantiomerically pure propargyl vinyl ethers has been shown to proceed with complete central-to-axial-to-central chirality transfer, leading to the formation of enantioenriched cyclopentadienes. This high degree of stereocontrol is attributed to the formation of a nonplanar pentadienyl cation intermediate that undergoes a rapid 4π-electrocyclization. Diastereoselective approaches to axially chiral biaryls have also been developed through electrochemically enabled cyclization cascades, demonstrating excellent central-to-axial chirality transfer.

The following table provides examples illustrating the control of regio- and stereoselectivity in the cyclization of aryl propargyl ether analogs and related systems.

| Reaction Type | Substrate | Catalyst/Conditions | Selectivity Outcome | Key Feature | Ref |

|---|---|---|---|---|---|

| Oxidative Rearrangement | Propargyl alcohol | Gold(I) / Pyridine-N-oxide | Regioselective formation of 1,3-diketone | Controlled oxidation pathway | acs.org |

| Cycloisomerization | Enynyl ester | Gold(I) / Bifunctional phosphine ligand | Highly regioselective deprotonation | Ligand-controlled regioselectivity | |

| Cycloisomerization | Enantiopure propargyl vinyl ether | Gold(I) | Complete chirality transfer | Helical pentadienyl cation intermediate | acs.org |

| Cyclization Cascade | Prochiral carbamate | Electrochemical | High diastereoselectivity | Central-to-axial chirality transfer |

Mechanistic Investigations and Elucidation of Reaction Pathways

Identification and Characterization of Reaction Intermediates

The formation of 1-benzyloxy-3-prop-2-ynyl-benzene via the Williamson ether synthesis from 3-benzyloxyphenol and a propargyl halide proceeds through key reactive intermediates. The initial and most crucial intermediate is the 3-benzyloxyphenoxide anion. This species is generated by the deprotonation of the phenolic hydroxyl group by a suitable base. pharmaxchange.infoyoutube.comyoutube.com The formation of this phenoxide is a critical step as it creates a potent nucleophile, significantly more reactive than the parent phenol (B47542). masterorganicchemistry.com

The phenoxide ion is an ambident nucleophile, meaning it has two potentially reactive sites: the oxygen and the carbon atoms of the aromatic ring (specifically at the ortho and para positions relative to the oxygen). pharmaxchange.info This duality gives rise to the possibility of forming not only the desired O-alkylated product (the ether) but also C-alkylated side products.

In reactions catalyzed by certain transition metals, such as copper, the formation of organometallic intermediates is proposed. For instance, in copper-catalyzed propargylations, a copper-allenylidene complex can be a key intermediate that then reacts with the phenol. rsc.org Furthermore, radical intermediates have been suggested in some related phenol alkylation reactions, particularly those involving transition metal catalysts and oxidants. In one such instance, evidence for a secondary radical was obtained by trapping it with radicals generated from phenols. rsc.org

Transition State Analysis and Energy Landscapes

Computational studies on analogous aryl propargyl ether systems provide insight into the transition states and energy landscapes governing the formation of this compound. The reaction is understood to be under kinetic control, favoring O-alkylation, while C-alkylation is generally the thermodynamically more stable outcome.

The transition state for the desired O-alkylation, which proceeds via an S_N2 mechanism, is characterized by an "early" transition state. rsc.org This means that the transition state resembles the reactants more than the products, with a relatively long bond between the phenoxide oxygen and the propargylic carbon. Conversely, the transition state for the competing C-alkylation is described as "later," with more significant C-C bond formation and a more diffuse charge distribution. rsc.org

Density Functional Theory (DFT) calculations on the Claisen rearrangement of aryl propargyl ethers, a related intramolecular process, have shown that the nsf.govnsf.gov-sigmatropic rearrangement is the rate-determining step for the formation of benzopyran and benzofuran (B130515) products. researchgate.net For the intermolecular Williamson synthesis of this compound, the rate-determining step of the entire catalytic cycle in some indium-catalyzed hydroarylations of aryl propargyl ethers is a deprotonation step. rsc.org The energy barrier for this step was calculated to be 18.9 kcal mol⁻¹ in toluene. rsc.org A methoxy (B1213986) group at the meta-position, analogous to the benzyloxy group in our target molecule, was found to significantly decrease the energy barrier for the initial 6-endo cyclization pathway in these systems. rsc.org

Kinetic Studies and Determination of Rate-Limiting Steps

Rate = k[3-benzyloxyphenoxide][propargyl bromide]

Kinetic studies on the competing O- versus C-alkylation of phenoxide ions have shown that the reaction rates are influenced by the concentration of the phenoxide. At lower concentrations, the rate constants increase, suggesting that the dissociated phenoxide ion is more nucleophilic than ion pairs or larger aggregates.

Isotope Labeling Studies and Deuterium (B1214612) Effects

Isotope labeling, particularly with deuterium, is a powerful tool for elucidating reaction mechanisms. princeton.edunih.govacs.orgyoutube.com The kinetic isotope effect (KIE), the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), can reveal whether a C-H (or O-H) bond is broken in the rate-determining step.

In the context of the synthesis of this compound, a primary deuterium KIE would be expected if the deprotonation of the phenol is the rate-limiting step. If the S_N2 reaction is rate-limiting, as is often the case, no significant primary KIE would be observed for deuteration of the phenolic proton.

Furthermore, deuterium labeling at the propargylic position of the electrophile could provide insights. A small secondary KIE might be observed due to the change in hybridization at the carbon center in the transition state. In related studies on the selective H-D exchange of amino acids, a Pd/C-Al-D₂O catalytic system has been used to achieve deuteration at benzylic positions, demonstrating the feasibility of selective labeling. nih.gov In one study, the introduction of a single deuterium atom at a site of propargylic oxidation was shown to reduce the formation of a toxic metabolite. princeton.edu

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

The choice of catalyst and associated ligands plays a pivotal role in directing the outcome of the synthesis of aryl propargyl ethers, influencing both reaction rate and, crucially, the selectivity between O- and C-alkylation.

In the standard Williamson ether synthesis, the primary "catalyst" is the base used to generate the phenoxide. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to ensure complete and irreversible deprotonation of the phenol. youtube.commasterorganicchemistry.com The choice of counter-ion (e.g., Na⁺, K⁺, Cs⁺) can also influence the reactivity and aggregation state of the phenoxide, thereby affecting the O/C alkylation ratio.

More advanced catalytic systems often employ transition metals. Copper catalysts, in particular, have been extensively studied for both O- and C-alkylation of phenols. In the presence of a copper catalyst, the reaction between a phenol and a propargylic ester can be steered towards either O-alkylation or a Friedel-Crafts-type C-alkylation. rsc.org The outcome is highly dependent on the nature of the ligand coordinated to the copper center. Chiral tridentate ketimine P,N,N-ligands, for instance, have been used with Cu(OTf)₂ to achieve asymmetric Friedel-Crafts propargylic alkylation of electron-rich phenols. rsc.orgnih.govrsc.org The presence of electron-rich substituents at the meta-position of the phenol, such as the benzyloxy group, has been found to be essential for promoting this C-alkylation. rsc.orgnih.govrsc.org

For promoting the desired O-alkylation, other catalytic systems have been developed. For example, a dual catalytic system of copper and borinic acid has been shown to be effective for the enantioselective propargylation of aliphatic polyols. researchgate.net In the context of diaryl ether synthesis, a related transformation, a system of CuI with picolinic acid as a ligand in the presence of K₃PO₄ and DMSO has proven effective for the O-arylation of phenols, even with sterically hindered substrates. nih.gov

The table below summarizes the influence of various catalytic components on related phenol alkylation reactions.

| Catalyst/Ligand System | Predominant Reaction Type | Substrate Focus | Reference |

| Sodium Hydride (NaH) | O-alkylation (Williamson) | General alcohols/phenols | youtube.commasterorganicchemistry.com |

| Cu(OTf)₂ / Chiral P,N,N-ligand | C-alkylation (Friedel-Crafts) | Electron-rich phenols | rsc.orgnih.govrsc.org |

| Copper / Borinic Acid | O-alkylation (Propargylation) | Aliphatic polyols | researchgate.net |

| CuI / Picolinic Acid | O-arylation | Phenols | nih.gov |

| Titanium Dioxide (Anatase) | C-alkylation (ortho-selective) | Phenols with alcohols | nih.govresearchgate.net |

Analysis of Side Reactions, Byproduct Formation, and Strategies for Mitigation

The primary challenge in the synthesis of this compound is controlling the regioselectivity to favor O-alkylation over competing side reactions. The most significant side reaction is the C-alkylation of the 3-benzyloxyphenoxide intermediate at the ortho and para positions. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net This leads to the formation of propargyl-substituted phenols, which can be difficult to separate from the desired ether product.

Several factors influence the O/C selectivity:

Solvent: Polar aprotic solvents like DMF or THF generally favor O-alkylation. This is because they effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen. pharmaxchange.info In contrast, protic solvents like water or alcohols can form hydrogen bonds with the phenoxide oxygen, sterically shielding it and thus promoting C-alkylation. pharmaxchange.info

Counter-ion: The nature of the cation from the base can affect the O/C ratio. Larger, softer cations like cesium (Cs⁺) can lead to a higher proportion of O-alkylation compared to smaller, harder cations like lithium (Li⁺).

Temperature: O-alkylation is typically the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster at lower temperatures. C-alkylation often leads to a more thermodynamically stable product and may be favored at higher temperatures.

Nature of the Alkylating Agent: While propargyl bromide is a reactive electrophile suitable for S_N2 reactions, more sterically hindered alkyl halides can lead to elimination reactions as a major side pathway, though this is less of a concern with the primary propargyl system. youtube.commasterorganicchemistry.com

Another potential byproduct is the bis-propargylated product , which can arise if the initial product undergoes further reaction. In some copper-catalyzed propargylations of nitroalkanes, the formation of such byproducts has been observed. nih.gov

Strategies to mitigate these side reactions include:

Careful selection of solvent and base: Using a polar aprotic solvent like DMF or acetone (B3395972) with a base like K₂CO₃ or NaH is a common strategy to maximize O-alkylation. researchgate.net

Temperature control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor the kinetically controlled O-alkylation product.

Use of phase-transfer catalysts: In biphasic systems, phase-transfer catalysts can facilitate the transport of the phenoxide ion to the organic phase where it can react with the alkyl halide, often leading to cleaner O-alkylation.

Catalyst and ligand selection: As discussed in the previous section, the choice of a specific transition metal catalyst and ligand system can be a powerful tool to direct the reaction towards either O- or C-alkylation with high selectivity. rsc.orgrsc.org

The following table outlines common byproducts and strategies for their mitigation:

| Byproduct | Formation Pathway | Mitigation Strategies | Reference |

| C-alkylated phenols | Electrophilic attack on the aromatic ring | Use of polar aprotic solvents, lower reaction temperatures, appropriate counter-ions | pharmaxchange.info |

| Bis-propargylated products | Further reaction of the initial ether product | Control of stoichiometry, use of selective catalysts | nih.gov |

| Elimination products | E2 reaction with hindered alkyl halides | Use of primary alkyl halides like propargyl bromide | youtube.commasterorganicchemistry.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a standard method for predicting the molecular properties of organic compounds with a favorable balance of accuracy and computational cost. multidisciplinaryjournals.com For aryl propargyl ethers, DFT calculations are instrumental in elucidating both structural and electronic characteristics that govern their reactivity. Methods like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are frequently used to obtain reliable predictions for geometries, spectroscopic properties, and electronic structures. researchgate.netresearchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. multidisciplinaryjournals.com For 1-benzyloxy-3-prop-2-ynyl-benzene, this process involves finding the most stable arrangement of its flexible components: the benzyl (B1604629) group, the ether linkage, and the propargyl group. Conformational analysis is crucial due to the rotational freedom around the C-O bonds of the ether linkage.

DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum and various local minima, providing insight into the molecule's preferred shapes. The optimized geometry is characterized by specific bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Table 1: Representative Calculated Structural Parameters for Aryl Propargyl Ethers

| Parameter | Description | Typical Calculated Value |

| C≡C | Alkyne bond length | ~1.21 Å |

| ≡C-H | Terminal alkyne C-H bond length | ~1.07 Å |

| C-O (Aryl) | Ether oxygen to aromatic carbon bond length | ~1.37 Å |

| C-O (Alkyl) | Ether oxygen to methylene (B1212753) carbon bond length | ~1.43 Å |

| ∠ C-O-C | Ether bond angle | ~118° |

| Note: These values are representative for the class of aryl propargyl ethers and are derived from standard DFT calculation methodologies. Actual values for this compound would require a specific calculation. |

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. researchgate.net The calculated spectrum serves as a powerful tool for structural confirmation. For complex reaction mechanisms, predicted vibrational frequencies of proposed intermediates and transition states can provide crucial evidence to support or refute a hypothesized pathway. nih.gov

For this compound, key predicted vibrational modes would include:

Alkynyl C-H Stretch: A sharp, characteristic band typically appearing above 3200 cm⁻¹.

C≡C Stretch: A weaker band in the region of 2100-2200 cm⁻¹.

Aromatic C-H Stretches: Occurring around 3000-3100 cm⁻¹.

C-O-C Asymmetric Stretch: A strong band, typically found in the 1200-1250 cm⁻¹ region.

Calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for a Representative Aryl Propargyl Ether

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| Alkyne C-H Stretch | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | ~3060 | Medium |

| Alkyne C≡C Stretch | ~2120 | Weak-Medium |

| Aromatic C=C Stretch | ~1600, ~1500 | Strong |

| Ether C-O-C Stretch | ~1245 | Strong |

| Note: Data are representative for this class of compounds based on DFT B3LYP calculations. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction. researchgate.netwuxiapptec.com

For this compound, the benzyloxy group acts as an electron-donating group through resonance. This substituent effect is predicted to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to an unsubstituted phenyl propargyl ether. rsc.org This smaller energy gap suggests an enhanced reactivity, particularly in reactions where the molecule acts as a nucleophile.

Table 3: Representative FMO Energies and HOMO-LUMO Gap

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl Propargyl Ether (Reference) | -6.5 | -0.2 | 6.3 |

| This compound (Predicted) | -6.2 | -0.1 | 6.1 |

| Note: Values are illustrative, based on the expected electron-donating effect of the benzyloxy group. A smaller gap correlates with higher reactivity. wuxiapptec.comrsc.org |

Exploration of Potential Energy Surfaces and Reaction Pathways

Computational chemistry allows for the detailed exploration of potential energy surfaces (PES) for chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This is invaluable for understanding reaction mechanisms, identifying rate-determining steps, and explaining observed product distributions. rsc.org

A relevant example is the intramolecular hydroarylation of aryl propargyl ethers. DFT calculations have been used to investigate the mechanism of this reaction when catalyzed by indium salts. rsc.org The calculations revealed that the reaction proceeds via an initial coordination of the catalyst to the alkyne. Following this, the aromatic ring attacks the activated alkyne complex. Two primary cyclization pathways are possible: a "5-exo-dig" pathway leading to a five-membered ring and a "6-endo-dig" pathway leading to a six-membered ring. By mapping the PES, researchers found that for a neutral indium catalyst (InI₃), the 6-endo-dig pathway has a lower activation energy, which aligns with the experimentally observed formation of the six-membered chromene product. rsc.org The highest energy barrier along this preferred path, the rate-determining step, was identified as a deprotonation event. rsc.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Building on FMO analysis and PES exploration, computational models can predict various aspects of reactivity.

Reactivity: As noted, the HOMO-LUMO gap provides a quantitative measure to gauge general reactivity. wuxiapptec.com

Regioselectivity: This refers to the preference for reaction at one site over another. In the indium-catalyzed hydroarylation of aryl propargyl ethers, DFT calculations correctly predicted the preference for the 6-endo cyclization over the 5-exo pathway by comparing the activation energies of the respective transition states. rsc.org Similarly, in annulation reactions with indoles, mechanistic studies point to a regioselective nucleophilic attack at the internal carbon of the alkyne bond. nih.gov For electrophilic substitution on the benzene (B151609) ring of the benzyloxy group, the oxygen atom acts as an activating, ortho-para directing group, a preference that can be rationalized and quantified through computational analysis of the stability of the intermediate carbocations (arenium ions). msu.edu

Stereoselectivity: While less commonly discussed for this specific molecule, computational methods can also predict the preferential formation of one stereoisomer over another by comparing the energies of diastereomeric transition states.

Solvent Effects on Reaction Mechanisms and Energetics

Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. Computational chemistry accounts for these effects primarily through Polarizable Continuum Models (PCM). researchgate.net In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is effective at capturing the bulk electrostatic effects of the solvent. researchgate.net

Ab Initio and Semi-Empirical Methods for Complementary Analysis

Computational chemistry provides a powerful lens for investigating the electronic structure and reactivity of "this compound." Both ab initio and semi-empirical methods are instrumental in this regard, offering a balance between computational cost and accuracy. While ab initio methods are derived from first principles without experimental parameters, semi-empirical methods incorporate some experimental data to simplify calculations, making them faster for larger systems. The complementary use of these methods can provide a comprehensive understanding of the molecule's behavior.

Ab initio calculations, such as those employing Density Functional Theory (DFT), have been effectively used to study the mechanisms of reactions involving the broader class of aryl propargyl ethers. researchgate.netnsf.gov These studies often focus on elucidating complex reaction pathways, such as the Claisen rearrangement and intramolecular hydroarylation, which are pertinent to the reactivity of "this compound." nsf.govrsc.org For instance, DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. The calculated activation energies (ΔG‡) can predict the kinetic feasibility of different reaction pathways. researchgate.net

Semi-empirical methods, while less accurate, are valuable for preliminary analyses and for studying large-scale conformational changes. For a molecule like "this compound," these methods can quickly screen various conformations to identify low-energy structures that can then be subjected to more rigorous ab initio calculations.

A common application of these computational methods is the study of substituent effects on reaction regioselectivity. nsf.gov For "this compound," theoretical studies on analogous systems can predict how the benzyloxy group influences the electron density of the aromatic ring and, consequently, the preferred site of electrophilic attack or cyclization.

The following data tables illustrate the type of information that can be obtained from such computational studies. Table 1 presents hypothetical relative energies for different conformations of "this compound" as might be determined by a semi-empirical method, followed by refinement with a higher-level ab initio calculation. Table 2 shows a hypothetical comparison of activation energies for competing reaction pathways, a typical output of DFT studies on related aryl propargyl ethers.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Semi-Empirical Relative Energy (kcal/mol) | Ab Initio Relative Energy (kcal/mol) |

| Anti | 0.00 | 0.00 |

| Gauche 1 | 1.25 | 1.50 |

| Gauche 2 | 1.30 | 1.65 |

| Eclipsed | 5.50 | 6.00 |

Table 2: Hypothetical Activation Energies for Competing Pathways

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |

| rsc.orgrsc.org-Sigmatropic Rearrangement | TS1 | 38.4 |

| 6-endo-dig Cyclization | TS2 | 18.9 |

| 5-exo-dig Cyclization | TS3 | 21.5 |

These theoretical approaches provide deep mechanistic insights that are often difficult to obtain through experimental means alone. The synergy between ab initio and semi-empirical methods allows for a detailed and efficient computational investigation of "this compound" and its chemical transformations.

Advanced Analytical Methodologies for Mechanistic and Synthetic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1-Benzyloxy-3-prop-2-ynyl-benzene and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

In a typical ¹H NMR spectrum of a related compound, benzyl (B1604629) propargyl ether, the chemical shifts would confirm the presence of the benzyl and propargyl groups. For instance, the protons of the benzene (B151609) ring would appear in the aromatic region, while the methylene (B1212753) protons adjacent to the oxygen and the acetylenic proton would have characteristic shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Propargyl Ether Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.25-7.40 (m) | 127.5-138.0 |

| O-CH₂ (benzyl) | 4.65 (s) | 71.0 |

| O-CH₂ (propargyl) | 4.15 (d) | 58.0 |

| Acetylenic CH | 2.45 (t) | 75.0 |

| Acetylenic C | 80.0 |

Note: This is a representative table based on typical chemical shifts for functional groups present in this compound and may not reflect the exact values for this specific compound.

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a powerful technique for monitoring the progress of reactions involving this compound and for identifying transient intermediates. By analyzing the mass-to-charge ratio of ionized molecules, MS can confirm the molecular weight of the desired product and any byproducts or intermediates formed during the reaction. ualberta.ca

For this compound (C₁₆H₁₄O), the expected exact mass would be approximately 222.10 g/mol . Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are often coupled with liquid chromatography (LC-MS) to provide real-time analysis of the reaction mixture. This allows chemists to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield of the desired product.

X-ray Crystallography for Absolute Structure Determination of Novel Products and Intermediates

For novel crystalline products or stable intermediates derived from reactions of this compound, X-ray crystallography provides unambiguous proof of their three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

In Situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

In situ and operando spectroscopic techniques are at the forefront of mechanistic studies, allowing for the real-time observation of a chemical reaction as it happens. Techniques such as in situ FTIR and Raman spectroscopy can be used to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies.

For example, in a reaction involving the alkyne group of this compound, one could monitor the disappearance of the characteristic C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) in the IR spectrum. This provides kinetic data and insights into the reaction mechanism without the need for quenching the reaction and taking samples.

Chromatographic Techniques for Separation, Purification, and Yield Determination

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the accurate determination of reaction yields.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their polarity. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), would be suitable for the purification and quantification of this compound. ualberta.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. This provides both retention time data for quantification and mass spectral data for identification. ualberta.ca

Synthetic Utility and Applications As a Chemical Synthon

Precursor for the Synthesis of Complex Natural Products and Analogues

The structural features of 1-benzyloxy-3-prop-2-ynyl-benzene make it an ideal starting material for the synthesis of complex natural products and their analogues. The terminal alkyne can be readily functionalized through various coupling reactions, while the benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal the natural product core.

Research has demonstrated its application in the synthesis of various biologically active compounds. For instance, derivatives of (prop-2-ynyloxy)benzene are utilized in the creation of β-lactam fused enediynes and other cyclic and acyclic enediyne systems, which are known for their potent antitumor properties. semanticscholar.orgnih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the propargyl ether moiety is a key component for constructing the core structure.

Table 1: Examples of Natural Product Precursors Synthesized from (Prop-2-ynyloxy)benzene Derivatives

| Precursor/Analogue | Synthetic Utility | Reference |

| β-Lactam Fused Enediynes | Precursors to potent antitumor agents. | semanticscholar.orgnih.gov |

| Cyclic and Acyclic Enediynes | Core structures for various bioactive molecules. | semanticscholar.orgnih.gov |

Building Block for Novel Heterocyclic Compounds

The terminal alkyne of this compound is a versatile functional group for the construction of a wide array of heterocyclic compounds. Cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), are frequently employed to synthesize triazoles. plos.org This reaction is highly efficient and regioselective, providing a straightforward route to 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst.

Furthermore, the alkyne can participate in various other cyclization reactions to form different heterocyclic systems. For example, it can react with suitable partners to form isoxazoles, pyrazoles, and quinolines, which are important scaffolds in medicinal chemistry. The ability to readily form these diverse heterocyclic structures highlights the importance of this compound as a versatile building block. semanticscholar.org

Table 2: Heterocyclic Compounds Synthesized from (Prop-2-ynyloxy)benzene Derivatives

| Heterocycle | Synthetic Method | Reference |

| 1,2,3-Triazoles | Huisgen 1,3-dipolar cycloaddition (Click Chemistry) | plos.org |

| Isoxazoles | Cycloaddition with nitrile oxides | |

| Pyrazoles | Reaction with diazomethane (B1218177) or its derivatives | |

| Quinolines | Friedländer annulation with 2-aminobenzaldehydes |

Scaffold for Catalyst and Ligand Development

The rigid framework and the presence of multiple functionalization points in this compound and its derivatives make them attractive scaffolds for the design and synthesis of novel catalysts and ligands. The aromatic ring and the alkyne can be modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur, leading to the formation of phosphine (B1218219), N-heterocyclic carbene (NHC), or thiolate ligands, respectively.

These ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the benzene (B151609) ring allows for the optimization of catalyst performance for specific applications.

Application in the Construction of Functional Organic Materials (e.g., polymers, advanced materials)

The terminal alkyne of this compound makes it a valuable monomer for the synthesis of functional polymers. plos.org Alkyne-based polymerization methods, such as those catalyzed by transition metals, can be used to create polymers with unique electronic and optical properties. The resulting polymers often possess a conjugated backbone, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Moreover, the "click" reaction between the terminal alkyne of this compound and azide-functionalized molecules provides a powerful tool for the construction of well-defined polymeric architectures, including dendrimers and star polymers. semanticscholar.orgnih.gov These materials have potential applications in drug delivery, sensing, and nanotechnology. For example, sulfonated polytriazoles derived from such monomers have been investigated as proton exchange membranes for fuel cells. semanticscholar.orgnih.gov

Table 3: Functional Materials Derived from (Prop-2-ynyloxy)benzene Derivatives

| Material Type | Synthetic Application | Reference |

| Lignin-based Polymers | Utilized in the synthesis of polymeric compounds. | semanticscholar.orgnih.gov |

| Azide-functionalized Dendrons | Building blocks for complex macromolecular structures. | semanticscholar.orgnih.gov |

| Sulfonated Polytriazoles | Proton exchange membranes for methanol (B129727) fuel cells. | semanticscholar.orgnih.gov |

Development of Polyynes and Related Conjugated Systems

The terminal alkyne of this compound is a key functional group for the synthesis of polyynes, which are molecules containing multiple acetylene (B1199291) units. Oxidative coupling reactions, such as the Glaser or Eglinton coupling, can be used to dimerize the alkyne, leading to the formation of a conjugated diacetylene. This process can be extended to create longer polyynes with interesting electronic and photophysical properties.

These conjugated systems are of interest for their potential applications in molecular wires, nonlinear optics, and as precursors to carbon-rich materials like fullerenes and carbon nanotubes. The benzyloxy group in these systems can be further functionalized or removed to tune the properties of the final material.

Future Research Directions and Perspectives

Innovations in Catalyst Design for Enhanced Selectivity and Sustainability

The reactivity of 1-benzyloxy-3-prop-2-ynyl-benzene is largely dictated by its terminal alkyne and benzylic C-H bonds. Future catalyst design will be pivotal in controlling the selectivity of reactions at these sites.

Innovations in catalyst design are anticipated to address the selective hydrogenation of the alkyne moiety. For instance, the development of catalysts that can selectively reduce the alkyne to an alkene without affecting the benzyl (B1604629) ether or the aromatic ring is a significant area of research. Recent progress in designing palladium catalysts with precisely controlled adjacent metal atom distances has shown promise in dictating the reaction path for alkyne hydrogenation. ecust.edu.cn The application of such atomically precise catalysts to substrates like this compound could enable highly selective transformations.

Furthermore, the design of catalysts for the selective functionalization of the benzylic C-H bond is a burgeoning field. While C-H activation is a powerful tool, achieving selectivity in molecules with multiple reactive sites is challenging. rsc.orgresearchgate.net Future catalysts, potentially based on earth-abundant metals like iron or copper, could be designed to selectively target the benzylic position for oxidation, amination, or arylation, leaving the alkyne group untouched. nih.govwisc.edu The use of porphyrin and phthalocyanine-based metal complexes has shown high activity for C-H amination and amidation, and their application to compounds like this compound could open new synthetic routes. acs.orgnih.gov

Sustainable catalysis is another key research direction. This involves the development of recyclable catalysts, such as those supported on polymers, silica, or magnetic nanoparticles, to facilitate easier separation and reuse, thereby reducing waste and cost. mdpi.com The exploration of photocatalysis and electrochemical methods for benzylic C-H oxidation also represents a greener alternative to traditional heavy metal oxidants. nih.gov

Expanding the Scope of Alkyne and Benzylic Functionalization

The terminal alkyne in this compound is a gateway to a multitude of chemical transformations. While classic reactions like the Sonogashira coupling are well-established for forming C(sp)-C(sp2) bonds, future research will likely focus on expanding the repertoire of alkyne functionalization. thieme-connect.combeilstein-journals.orgohsu.edu This includes the development of novel cross-coupling reactions to form C(sp)-C(sp3) bonds, which has traditionally been more challenging due to issues like β-hydride elimination. thieme-connect.com Recent advancements in nickel and copper catalysis are paving the way for the efficient coupling of terminal alkynes with alkyl electrophiles. thieme-connect.comresearchgate.net The application of photoredox and nickel dual catalysis for the alkylarylation of terminal alkynes presents another exciting frontier, allowing for the syn-selective formation of highly substituted alkenes from simple precursors. nih.gov

The functionalization of the benzylic C-H bond offers a direct route to introduce complexity into the molecule. rsc.orgnih.govrsc.org Current research is focused on developing milder and more selective methods for this transformation. Metallaphotoredox catalysis has emerged as a powerful strategy for the functionalization of benzylic C(sp3)-H bonds under mild conditions. rsc.org This approach could be harnessed for the arylation, alkylation, or amination of the benzylic position of this compound. Furthermore, organocatalytic C-H activation via photoredox catalysis offers a metal-free alternative for direct benzylic arylation. nih.gov

The combination of alkyne and benzylic functionalization in a single synthetic sequence, potentially through cascade reactions, would be a highly efficient strategy for the rapid construction of complex molecular architectures. researchgate.net

Integration with Machine Learning and Artificial Intelligence in Synthetic Planning and Reaction Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize organic synthesis. For a molecule like this compound, AI can play a significant role in both forward and reverse synthesis prediction.